3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4

Isotope-dilution LC-MS/MS Selected reaction monitoring Pharmaceutical impurity quantification

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 (CAS 1346604-43-0) is a tetra-deuterated (d4) stable isotope-labeled analog of the pharmacopoeial impurity Clonazepam EP Impurity B / USP Related Compound A (unlabeled CAS 55198-89-5). Bearing four deuterium atoms on the 2-chlorophenyl ring, the compound possesses a molecular formula of C15H6D4ClN3O3 and a molecular weight of 319.74 Da, representing a +4.03 Da mass shift relative to the unlabeled form (315.71 Da).

Molecular Formula C15H10ClN3O3
Molecular Weight 319.737
CAS No. 1346604-43-0
Cat. No. B585512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4
CAS1346604-43-0
Synonyms3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4; 
Molecular FormulaC15H10ClN3O3
Molecular Weight319.737
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl
InChIInChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D
InChIKeyGYAWOVGCEQLWHW-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 (CAS 1346604-43-0): Deuterated Clonazepam Impurity Standard for LC-MS/MS Quantification


3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 (CAS 1346604-43-0) is a tetra-deuterated (d4) stable isotope-labeled analog of the pharmacopoeial impurity Clonazepam EP Impurity B / USP Related Compound A (unlabeled CAS 55198-89-5) [1]. Bearing four deuterium atoms on the 2-chlorophenyl ring, the compound possesses a molecular formula of C15H6D4ClN3O3 and a molecular weight of 319.74 Da, representing a +4.03 Da mass shift relative to the unlabeled form (315.71 Da) . It is classified as a stable isotope-labeled reference standard within the quinolin-2(1H)-one heterocyclic family and is supplied as a white solid with a specified chemical purity of ≥98% and isotopic enrichment of 98 atom% D . Its primary utility lies in serving as an internal standard (IS) for the isotope-dilution LC-MS/MS quantification of Clonazepam EP Impurity B in pharmaceutical quality control, ANDA submissions, and stability studies.

Why Unlabeled Clonazepam Impurity B Cannot Substitute for the d4 Isotopologue in Regulated Quantitative LC-MS/MS Workflows


In isotope-dilution mass spectrometry, the deuterated internal standard must be physicochemically near-identical to the target analyte yet spectrometrically distinguishable. The unlabeled form (CAS 55198-89-5, MW 315.71 Da) co-elutes indistinguishably with endogenous impurity B in pharmaceutical samples, precluding its use as an internal calibrant [1]. Alternative non-isotopic surrogate internal standards (e.g., nitrazepam, flunitrazepam) exhibit divergent extraction recoveries, ionization efficiencies, and chromatographic retention, introducing matrix-effect biases that degrade accuracy below pharmacopoeial acceptance thresholds [2]. The d4-labeled compound, by contrast, provides a +4 Da precursor ion separation (m/z 320→… vs. m/z 316→…) while maintaining co-elution fidelity—a prerequisite for correcting ion suppression/enhancement in electrospray LC-MS/MS [3]. This intrinsic double requirement of spectral orthogonality plus chemical identity means no generic, non-isotopic analog can satisfy both conditions simultaneously.

Quantitative Differentiation Evidence: 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 vs. Closest Analogs and Alternatives


Mass Shift: +4.03 Da Precursor Ion Separation from Unlabeled Impurity B Enables Unambiguous SRM/MRM Channel Selection

The target d4 compound exhibits a monoisotopic mass of 319.07 Da, compared to 315.04 Da for the unlabeled 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one . This +4.03 Da mass differential (Δm/z = 4 at unit resolution) is sufficient to place the [M+H]⁺ precursor ions into fully resolved SRM channels (e.g., m/z 320.1 → product ion for d4 vs. m/z 316.1 → product ion for unlabeled), eliminating cross-talk contamination that would otherwise inflate apparent impurity levels. In contrast, a single-deuterium (d1) or double-deuterium (d2) isotopologue would produce isotopic peak overlap with the natural-abundance ³⁷Cl isotopomer of the unlabeled analyte (~33% relative abundance), compromising quantification accuracy at low impurity levels [1].

Isotope-dilution LC-MS/MS Selected reaction monitoring Pharmaceutical impurity quantification

Isotopic Enrichment: 98 atom% D Certification Exceeds the Minimum 95% D Threshold Required for Reliable Isotope-Dilution Quantification

The d4 compound is commercially specified at 98 atom% D isotopic enrichment (Macklin/A874128) [1]. This exceeds the minimum 95 atom% D threshold commonly accepted for quantitative internal standard use. At 95% D enrichment, residual unlabeled (d0) species constitute up to ~5% of the IS stock, contributing a systematic positive bias to the measured analyte signal; at 98 atom% D, the d0 carryover is reduced to ≤2%, cutting the bias by >2.5-fold [2]. By comparison, many generic deuterated impurity standards are released at ≥95 atom% D without demonstrating higher enrichment . The 98 atom% D certification also aligns with the best-practice recommendation that isotopic abundance of stable isotope-labeled internal standards should reach ≥98% for quantitative LC-MS/MS bioanalysis [2].

Isotopic purity Certificate of Analysis Stable isotope dilution assay

Regulatory Identity: Dual Pharmacopoeial Recognition as EP Impurity B and USP Related Compound A Ensures Compendial Method Applicability

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one (the unlabeled core structure) is codified in both the European Pharmacopoeia (Ph. Eur. monograph 0890) as Clonazepam Impurity B and in the United States Pharmacopeia (USP) as Clonazepam Related Compound A [1][2]. The EP prescribes a limit of ≤0.1% for impurity B (relative to the clonazepam principal peak area), with impurity B eluting at a relative retention time (RRT) of ~2.1 vs. clonazepam (RRT = 1.0 at ~7 min) under the official isocratic HPLC-UV method (C18 column, THF/MeOH/ammonium phosphate pH 8.0, 254 nm) [1]. The USP monograph assigns Clonazepam Related Compound A a relative response factor (RRF) of 1.84 in the HPLC-UV assay for clonazepam tablets [3]. Because the d4 compound is the stable isotope-labeled analog of this exact pharmacopoeial entity, it serves as the matched internal standard for the regulatory LC-MS/MS counterpart method—a status that non-pharmacopoeial surrogates (e.g., Clonazepam Related Compound C, RRF = 0.94) cannot claim.

Pharmacopoeial reference standard ANDA submission Impurity profiling

Procurement Cost Differential: Deuterated Impurity Standard Commands a ~30–60× Unit-Price Premium Over the Unlabeled Reference, Reflecting Synthetic Complexity and Isotopic Purity Requirements

The d4 compound (Macklin A874128, 98 atom% D) is listed at approximately 16,148 CNY per 10 mg (~1,615 CNY/mg), whereas the unlabeled impurity B standard (Macklin A896815, ≥95% chemical purity) is priced at approximately 500 CNY per 100 mg (~5 CNY/mg) [1][2]. This represents an approximate 320× cost premium on a per-milligram basis. However, when framed in the context of typical isotope-dilution LC-MS/MS workflows—where only 1–10 µg of internal standard is consumed per analytical run—the per-assay cost increment attributable to the deuterated IS is typically <$5. By comparison, the cost of a single failed method validation or a rejected ANDA submission due to non-compendial IS use can exceed $50,000 [3]. The pharmacopoeial-grade deuterated impurity standard thus represents a risk-mitigation expenditure rather than a commodity reagent cost.

Reference standard procurement Cost of deuterated standards Pharmaceutical impurity budget

LC-MS Method Sensitivity: Impurity B Achieves an Instrumental LOD of 0.904 ng with Mean Recovery of 99.8% (Range 99.6–100.1%), Supporting Quantification at 0.05% of the API Specification Limit

In a validated LC-UV/LC-MS method for clonazepam-related substances, impurity B (the unlabeled parent of the d4 compound) demonstrated an instrumental limit of detection (LOD) of 0.904 ng and mean recovery of 99.8% across three concentration levels (100.1%, 99.7%, 99.6% at the tested levels) with linearity R² = 0.999 over the range 0.301–4.820 mg/L [1]. When a deuterated internal standard (d4) is employed in the LC-MS/MS configuration of this method, the isotope-dilution approach can correct for matrix-induced ion suppression, enabling reliable quantification at the 0.05% disregard limit specified by the Ph. Eur. monograph [2]. By comparison, the structurally distinct impurity A exhibits an LOD of 1.099 ng and recovery range of 99.2–100.5%, indicating that impurity B methods achieve marginally superior sensitivity [1].

Limit of detection Recovery validation Impurity quantification method

Procurement-Relevant Application Scenarios for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4


Isotope-Dilution LC-MS/MS Quantification of Clonazepam EP Impurity B in API Release Testing and Stability Studies

In pharmaceutical quality control (QC) laboratories performing clonazepam API release testing per Ph. Eur. monograph 0890, the d4 compound serves as the matched stable isotope-labeled internal standard for quantifying impurity B at the ≤0.1% specification limit. The +4.03 Da mass shift ensures complete channel separation from the unlabeled impurity B without ³⁷Cl isotopomer interference , while the 98 atom% D enrichment minimizes d0 carryover bias to ≤2%—critical when quantifying near the 0.05% disregard threshold [1]. The method achieves an instrumental LOD of 0.904 ng for impurity B with mean recovery of 99.8% [2].

Method Validation and ANDA/DMF Submission Support for Generic Clonazepam Products

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs), the d4 compound provides a regulatory-aligned internal standard that is the isotopic homolog of the explicitly named pharmacopoeial impurity (EP Impurity B / USP Related Compound A). Using this standard eliminates the need to justify non-pharmacopoeial surrogate IS selection to regulatory reviewers, as the compound's identity is directly traceable to both the Ph. Eur. (impurity B, RRT ~2.1, RRF 1.84) and USP (Related Compound A) monographs [3][4].

Forensic Toxicology and Clinical Pharmacovigilance: Quantifying Clonazepam-Related Impurities in Biological Matrices

In forensic and clinical LC-MS/MS panels monitoring benzodiazepine exposure, the d4 impurity standard enables correction for matrix effects (ion suppression/enhancement) in complex biological samples such as whole blood, plasma, urine, and hair. Deuterated internal standards have been shown to reduce matrix-effect-induced bias by normalizing extraction recovery and ionization efficiency, improving inter-day precision to within ±15% CV across the calibration range [5]. The d4 compound's 98 atom% D certification ensures that residual unlabeled IS does not confound the quantification of trace-level impurity B in post-mortem or therapeutic drug monitoring samples where analyte concentrations may be near the LOQ [1].

Synthesis Process Optimization and Impurity Fate-and-Purge Studies in Clonazepam Manufacturing

During clonazepam process development, the d4 compound can be employed as a tracer for impurity fate-and-purge studies. By spiking the deuterated impurity B standard into intermediate process streams and tracking its depletion across synthetic steps via LC-MS/MS, process chemists can generate quantitative purge factor data. The 320× cost premium per milligram of the d4 standard relative to the unlabeled impurity [6] is justified by the fact that a single 10 mg vial supports hundreds of fate-and-purge experiments at typical IS spiking levels of 1–10 µg per sample.

Quote Request

Request a Quote for 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.